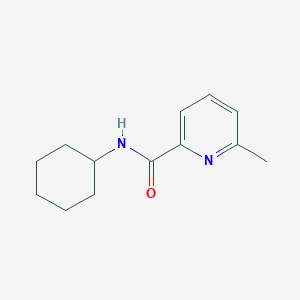
N-cyclohexyl-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-6-methylpyridine-2-carboxamide, also known as CX516, is a nootropic drug that belongs to the class of Ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. CX516 is known to enhance cognitive function, memory, and learning abilities.
Mecanismo De Acción
N-cyclohexyl-6-methylpyridine-2-carboxamide is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. By binding to the AMPA receptor, N-cyclohexyl-6-methylpyridine-2-carboxamide enhances the receptor's response to glutamate, which leads to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, which is a neurotransmitter involved in memory and learning. N-cyclohexyl-6-methylpyridine-2-carboxamide also increases the release of dopamine and norepinephrine, which are neurotransmitters involved in motivation and attention. Additionally, N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-6-methylpyridine-2-carboxamide in lab experiments is its ability to enhance cognitive function and memory, which can be useful in studying the mechanisms underlying these processes. However, a limitation of using N-cyclohexyl-6-methylpyridine-2-carboxamide is its potential to cause excitotoxicity, which is a process that can lead to neuronal damage and death.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-6-methylpyridine-2-carboxamide. One direction is to investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on long-term memory and synaptic plasticity. Additionally, further research is needed to understand the mechanisms underlying N-cyclohexyl-6-methylpyridine-2-carboxamide's effects on neurotransmitter release and BDNF expression.
Métodos De Síntesis
The synthesis of N-cyclohexyl-6-methylpyridine-2-carboxamide involves a series of chemical reactions that begin with the reaction of 2-cyanopyridine with cyclohexylamine to form N-cyclohexyl-2-pyridinylamine. This intermediate is then reacted with dimethyl sulfate to form N-cyclohexyl-2-pyridinylmethanamine. The final step involves the reaction of N-cyclohexyl-2-pyridinylmethanamine with methyl chloroformate to form N-cyclohexyl-6-methylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-6-methylpyridine-2-carboxamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning abilities in animal models and humans. N-cyclohexyl-6-methylpyridine-2-carboxamide has also been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-9-12(14-10)13(16)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFTDTWDQJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)



![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)